4-Bromo-2-(trifluoromethyl)pyridine hydrobromide
Overview
Description
4-Bromo-2-(trifluoromethyl)pyridine hydrobromide is an organic compound with the empirical formula C6H3BrF3N·HBr and a molecular weight of 306.91 g/mol . This compound is a solid at room temperature and is commonly used as a building block in the synthesis of various fluorinated and halogenated heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-(trifluoromethyl)pyridine hydrobromide can be synthesized through the bromination of 2-(trifluoromethyl)pyridine . The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The product is then purified through crystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(trifluoromethyl)pyridine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are used along with bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines.
Coupling Products: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
4-Bromo-2-(trifluoromethyl)pyridine hydrobromide is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 4-Bromo-2-(trifluoromethyl)pyridine hydrobromide involves its ability to participate in various chemical reactions, introducing bromine and trifluoromethyl groups into target molecules. These functional groups can significantly alter the chemical and biological properties of the resulting compounds, affecting their reactivity, stability, and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-2-(trifluoromethyl)pyridine hydrobromide is unique due to the presence of both bromine and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution and coupling reactions, and the ability to modulate the biological activity of target molecules .
Properties
IUPAC Name |
4-bromo-2-(trifluoromethyl)pyridine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N.BrH/c7-4-1-2-11-5(3-4)6(8,9)10;/h1-3H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEXNWJBZDKDBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)C(F)(F)F.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696092 | |
Record name | 4-Bromo-2-(trifluoromethyl)pyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263378-63-7 | |
Record name | Pyridine, 4-bromo-2-(trifluoromethyl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-(trifluoromethyl)pyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1263378-63-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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